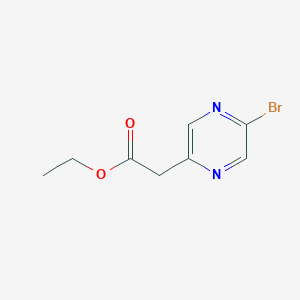![molecular formula C15H13Br2NOS B2394340 N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide CAS No. 810689-44-2](/img/structure/B2394340.png)
N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide (referred to as BMSA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of BMSA in its various applications is not fully understood. However, studies have suggested that BMSA may exert its antitumor activity by inhibiting the activity of enzymes involved in cancer cell growth. In material science, BMSA has been shown to act as a capping agent for the synthesis of metal sulfide nanoparticles. In environmental science, BMSA has been suggested to inhibit the corrosion of metal surfaces by forming a protective film on the surface.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMSA are not well documented. However, studies have suggested that BMSA may have cytotoxic effects on cancer cells, while having minimal effects on normal cells. In addition, BMSA has been shown to be relatively stable under various environmental conditions, making it a promising candidate for use as a corrosion inhibitor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BMSA is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. In addition, BMSA has been shown to have a high degree of purity, making it suitable for use in various scientific applications. However, one limitation of BMSA is its limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BMSA. One area of interest is the development of new synthetic methods for BMSA that are more efficient and environmentally friendly. Another area of interest is the study of the mechanism of action of BMSA in its various applications, which may lead to the development of new therapeutic agents or materials. Finally, the potential use of BMSA as a corrosion inhibitor for various industrial applications should be further explored.
Synthesemethoden
BMSA can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylphenylamine and 4-bromobenzenethiol with acetic anhydride. The resulting product is then purified through recrystallization to obtain BMSA in its pure form.
Wissenschaftliche Forschungsanwendungen
BMSA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BMSA has been shown to have antitumor activity by inhibiting the growth of cancer cells. In material science, BMSA has been used as a precursor for the synthesis of metal sulfide nanoparticles. In environmental science, BMSA has been studied for its potential use as a corrosion inhibitor for metal surfaces.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-bromophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NOS/c1-10-8-12(4-7-14(10)17)18-15(19)9-20-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJLZDMWHBFOBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2394260.png)
![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)


![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)


![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)




